
1,1'-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) is a complex organic compound known for its unique chemical structure and properties This compound is part of the tetrazocane family, which is characterized by a ring structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) typically involves multiple steps, starting with the preparation of the tetrazocane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of nitro groups is usually carried out via nitration reactions using strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The final step involves the incorporation of trichloroethanone groups, which can be achieved through acylation reactions using trichloroacetyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trichloroethanone derivatives.
Scientific Research Applications
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of 1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) involves its interaction with molecular targets through its nitro and trichloroethanone groups. The nitro groups can participate in redox reactions, while the trichloroethanone groups can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Known for its use as an explosive and propellant.
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX): Another well-known explosive compound.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy explosive with superior performance.
Uniqueness
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) is unique due to the presence of both nitro and trichloroethanone groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structure allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
50850-30-1 |
|---|---|
Molecular Formula |
C8H8Cl6N6O6 |
Molecular Weight |
496.9 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[3,7-dinitro-5-(2,2,2-trichloroacetyl)-1,3,5,7-tetrazocan-1-yl]ethanone |
InChI |
InChI=1S/C8H8Cl6N6O6/c9-7(10,11)5(21)15-1-17(19(23)24)3-16(6(22)8(12,13)14)4-18(2-15)20(25)26/h1-4H2 |
InChI Key |
MQGIELXADDOKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN(CN1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
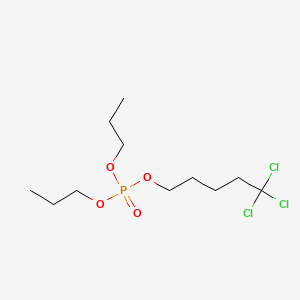
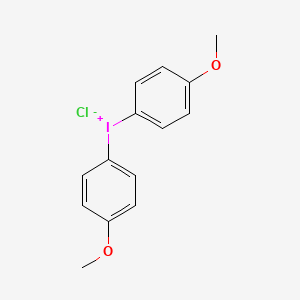
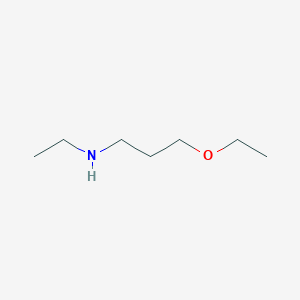
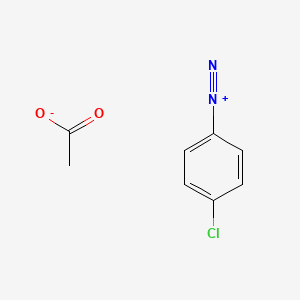
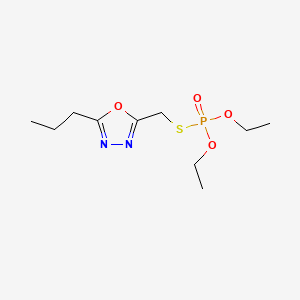
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
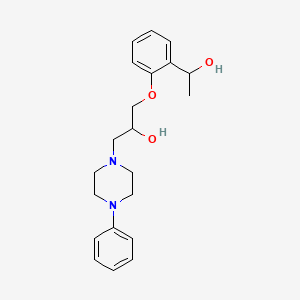
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

